molecular formula C16H19BrN2OS B2956702 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1181880-93-2

2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2956702
CAS No.: 1181880-93-2
M. Wt: 367.31
InChI Key: XGEUXDQXXNFVOS-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a cyanocycloheptyl moiety

Preparation Methods

The synthesis of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl sulfanyl intermediate. This intermediate is then reacted with a cyanocycloheptyl acetamide precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired compound.

Chemical Reactions Analysis

2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to the modulation of their activity. The sulfanyl linkage and cyanocycloheptyl moiety contribute to the compound’s overall stability and reactivity, allowing it to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromophenyl)sulfanyl-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2OS/c17-13-7-3-4-8-14(13)21-11-15(20)19-16(12-18)9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEUXDQXXNFVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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